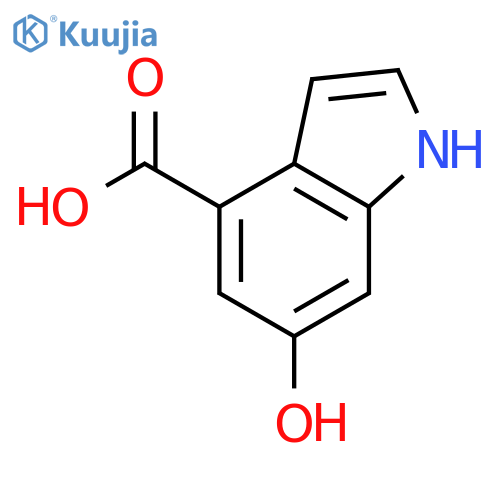

Cas no 885520-57-0 (6-hydroxy-1H-indole-4-carboxylic acid)

6-hydroxy-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-4-carboxylic acid, 6-hydroxy-

- 6-hydroxy-1H-indole-4-carboxylic acid

- 6-Hydroxy-4-indolecarboxylic acid

- DTXSID00646341

- SB14879

- 6-hydroxy-1H-indole-4-carboxylicacid

- MFCD07781713

- AKOS006286635

- CS-0322103

- 885520-57-0

-

- MDL: MFCD07781713

- インチ: InChI=1S/C9H7NO3/c11-5-3-7(9(12)13)6-1-2-10-8(6)4-5/h1-4,10-11H,(H,12,13)

- InChIKey: DVBOUYCBVGMBMR-UHFFFAOYSA-N

- ほほえんだ: C1=CNC2=CC(=CC(=C12)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 177.04300

- どういたいしつりょう: 177.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 73.3Ų

じっけんとくせい

- PSA: 73.32000

- LogP: 1.57170

6-hydroxy-1H-indole-4-carboxylic acid セキュリティ情報

6-hydroxy-1H-indole-4-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-hydroxy-1H-indole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146795-1g |

6-Hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 1g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-500MG |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 500MG |

¥ 5,121.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-5G |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 5g |

¥ 23,047.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0978159-5g |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 5g |

$2100 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-250MG |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 250MG |

¥ 3,075.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2013-1G |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 1g |

¥ 7,682.00 | 2023-04-13 | |

| TRC | H955490-10mg |

6-Hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 10mg |

$ 160.00 | 2022-06-04 | ||

| TRC | H955490-2mg |

6-Hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 2mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A199007911-250mg |

6-Hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 250mg |

$470.40 | 2023-08-31 | |

| eNovation Chemicals LLC | Y0978159-5g |

6-hydroxy-1H-indole-4-carboxylic acid |

885520-57-0 | 95% | 5g |

$1000 | 2024-08-02 |

6-hydroxy-1H-indole-4-carboxylic acid 関連文献

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

6-hydroxy-1H-indole-4-carboxylic acidに関する追加情報

Properties and Applications of 6-hydroxy-1H-indole-4-carboxylic acid (CAS No. 885520-57-0)

6-hydroxy-1H-indole-4-carboxylic acid, with the chemical formula C9H7NO4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

The compound's structure, featuring a benzene ring fused to a pyrrole ring with substitutions at the 6-position (hydroxyl group) and 4-position (carboxylic acid group), endows it with unique electronic and steric properties. These characteristics are exploited in various synthetic pathways, enabling its use as a precursor in the development of pharmacologically active agents. The indole core is particularly notable for its role in natural products and drug candidates, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Recent advancements in synthetic methodologies have enhanced the accessibility of 6-hydroxy-1H-indole-4-carboxylic acid, making it an increasingly valuable building block for drug discovery programs. Researchers have leveraged modern catalytic techniques, such as transition-metal-catalyzed cross-coupling reactions, to streamline its synthesis from readily available starting materials. These innovations have not only improved yield and purity but also reduced the environmental footprint of its production.

In the realm of medicinal chemistry, 6-hydroxy-1H-indole-4-carboxylic acid has been extensively studied for its potential as a scaffold in the design of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological effects. For instance, modifications at the 3-position of the indole ring have been explored to enhance binding affinity to biological targets such as enzymes and receptors.

One particularly intriguing area of research involves the exploration of 6-hydroxy-1H-indole-4-carboxylic acid derivatives as modulators of neurotransmitter systems. Indole derivatives are well-documented for their interactions with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. By systematically varying substituents on the indole core, chemists aim to develop compounds that can selectively target specific serotonin receptor subtypes, potentially leading to treatments for neurological disorders such as depression and neurodegeneration.

The carboxylic acid moiety in 6-hydroxy-1H-indole-4-carboxylic acid also provides opportunities for further functionalization through esterification or amidation reactions. These transformations yield derivatives with enhanced solubility or stability, making them more suitable for formulation into pharmaceutical products. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which is critical for optimizing binding affinity in drug design.

Industrial applications of 6-hydroxy-1H-indole-4-carboxylic acid extend beyond academic research into commercial production pipelines. Pharmaceutical companies are increasingly interested in scalable synthetic routes that allow for cost-effective manufacturing at kilogram quantities. Collaborative efforts between academia and industry have led to optimized processes that leverage continuous flow chemistry and green solvent systems, aligning with global sustainability initiatives.

The growing interest in natural product-inspired drug discovery has also highlighted the significance of 6-hydroxy-1H-indole-4-carboxylic acid as a derivative precursor. Many biologically active compounds isolated from plants and microorganisms contain indole-like scaffolds, underscoring their evolutionary conservation and potential therapeutic value. Synthetic chemists are adept at mimicking these natural structures using 6-hydroxy-1H-indole-4-carboxylic acid as a key intermediate, thereby accelerating the discovery pipeline for new drugs.

Computational modeling has emerged as a powerful tool in the study of 6-hydroxy-1H-indole-4-carboxylic acid derivatives. Molecular docking simulations enable researchers to predict binding modes and affinities with high precision, guiding experimental efforts toward high-value candidates. This integration of computational chemistry with traditional wet-lab techniques has significantly reduced the time required to identify promising drug leads.

The versatility of 6-hydroxy-1H-indole-4-carboxylic acid is further demonstrated by its role in material science applications beyond pharmaceuticals. Its ability to participate in coordination chemistry has led to investigations into metal-organic frameworks (MOFs) where indolic ligands contribute to structural stability and functionality. Such materials have potential uses in catalysis, gas storage, and sensing technologies.

In conclusion,6-hydroxy-1H-indole-4-carboxylic acid (CAS No. 885520-57-0) represents a cornerstone molecule in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to create novel therapeutic agents with broad biological relevance. As research continues to uncover new synthetic strategies and pharmacological applications,6-hydroxy-1H-indole-4-carboxylic acid will undoubtedly remain at the forefront of innovation in this dynamic field.

885520-57-0 (6-hydroxy-1H-indole-4-carboxylic acid) 関連製品

- 1460-47-5(2-Cyclobutyl-2-hydroxy-2-phenylacetic acid)

- 2022184-92-3((4-Bromothiophen-3-yl)(piperidin-1-yl)methanone)

- 1785618-52-1(2,2-Difluoro-2-[2-(methylsulfanyl)phenyl]acetic acid)

- 2098089-45-1(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide)

- 56965-71-0(4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1))

- 2709427-97-2(Azetidine-1-sulfonyl fluoride)

- 1504132-85-7(Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate)

- 2877659-30-6(4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)

- 2680833-94-5(tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)

- 1704938-09-9((3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid)